![molecular formula C19H20N4O2 B2964863 2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one CAS No. 2097904-03-3](/img/structure/B2964863.png)
2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole compounds are a class of organic compounds that contain an indole moiety. This structure consists of a benzene ring fused to a pyrrole ring . Indole itself is a crucial component of many natural substances, such as tryptophan and auxin, and is used in the production of a variety of important compounds .
Synthesis Analysis
The synthesis of indole compounds can vary greatly depending on the specific compound being synthesized . For example, the Fischer indole synthesis is a classic method for synthesizing indoles. In this reaction, phenylhydrazine is condensed with a carbonyl compound to produce a phenylhydrazone, which is then rearranged to form an indole .Molecular Structure Analysis
The molecular structure of indole compounds is characterized by a fused ring system, consisting of a benzene ring and a pyrrole ring . The presence of nitrogen in the pyrrole ring makes indole a heterocyclic compound .Chemical Reactions Analysis
Indole compounds can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions, nucleophilic substitutions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of indole compounds can vary greatly depending on the specific compound. For example, indole itself is a solid at room temperature, while many of its derivatives are liquids . The presence of the nitrogen in the pyrrole ring can also impact the compound’s basicity .Aplicaciones Científicas De Investigación
Electrooptic Film Fabrication
Facchetti et al. (2006) highlighted the influence of pyrrole-pyridine-based dibranched chromophore architecture, including compounds with structural similarities to the query compound, on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research underscores the potential of such compounds in developing advanced materials for electrooptic applications. The synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores are described, emphasizing their role in creating chromophore monolayers with significant optical/electrooptic properties (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Catalytic Activity in Organic Synthesis
Yang et al. (2014) investigated the catalytic activities of novel trinuclear rare-earth metal amido complexes incorporating the indolyl ligand in different bonding modes. These complexes were synthesized through reactions involving pyrrolyl-functionalized indoles, similar in structure to the query compound. This study provides insights into how substituents influence the reactivity and bonding of indolyl ligands with metals, showcasing the compound's utility in catalyzing the hydrophosphonylation of aromatic and aliphatic aldehydes and ketones. It highlights a potential pathway to prepare α-hydroxy phosphonates, demonstrating the compound's role in facilitating C-P bond formation under mild conditions (Yang, Zhu, Zhou, Wang, Feng, Wei, Miao, Guo, Wang, Zhang, Gu, & Mu, 2014).
Electropolymerization and Material Development
Roznyatovskiy et al. (2010) detailed a facile synthetic route to polycyclic pyrrole derivatives, which include structures analogous to the query compound, showcasing their potential as monomers for electropolymerization. This process forms an electrochromic conducting polymer when electrooxidized, suggesting applications in developing multicolor electrochromic materials due to the low switching potentials and unique spectroelectrochemical features of the resulting polymers (Roznyatovskiy, Roznyatovskaya, Weyrauch, Pinkwart, Tübke, & Sessler, 2010).
Safety And Hazards
The safety and hazards associated with indole compounds can vary greatly depending on the specific compound. Some indole compounds are relatively safe, while others can be toxic or even carcinogenic . Therefore, it’s important to handle these compounds with care and use appropriate safety measures .
Direcciones Futuras
The study of indole compounds is a very active area of research, with new compounds being synthesized and tested for various applications, including as potential new drugs . Future research will likely continue to explore the vast chemical space of indole compounds, with the aim of discovering new compounds with useful properties .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-20-8-6-18(22-13)25-15-7-9-23(12-15)19(24)10-14-11-21-17-5-3-2-4-16(14)17/h2-6,8,11,15,21H,7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGIYDDSMUZRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




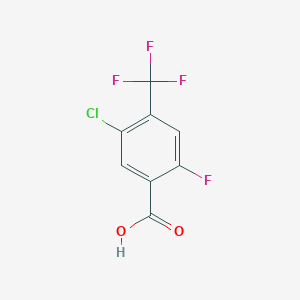
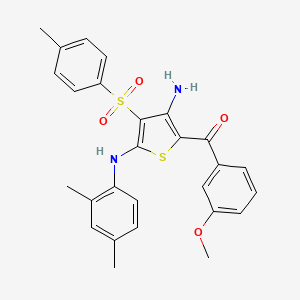
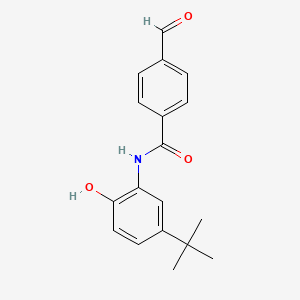
![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
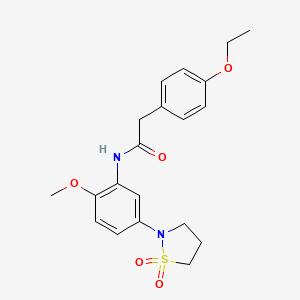
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)
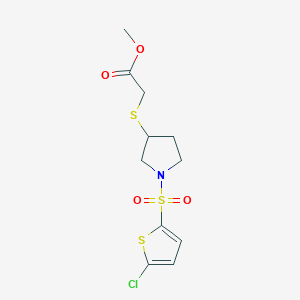
![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
![4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2964794.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964798.png)
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964799.png)